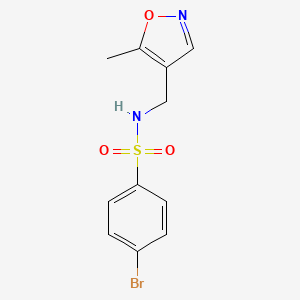

4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O3S/c1-8-9(6-13-17-8)7-14-18(15,16)11-4-2-10(12)3-5-11/h2-6,14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHSNYMOUHXDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves the following steps:

Formation of 5-methylisoxazole: This can be achieved through the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine.

Sulfonamide Formation: The final step involves the reaction of the brominated benzene derivative with 5-methylisoxazole in the presence of a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and amines.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction typically yields alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is explored for its potential as a therapeutic agent due to its biological activities:

- Antimicrobial Properties : Research indicates that compounds with isoxazole moieties exhibit significant antibacterial activity. For instance, studies have shown that derivatives of benzenesulfonamides can inhibit bacterial growth, making them candidates for developing new antibiotics .

- Anticancer Activity : The compound has been evaluated for its ability to inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Biological Studies

The biological activities of this compound extend to:

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

- Mechanistic Studies : Investigations into how this compound interacts with various biological targets are ongoing, providing insights into its mechanism of action and potential therapeutic applications.

Case Studies and Research Findings

- Inhibition of Carbonic Anhydrase : A study highlighted that derivatives similar to 4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide showed remarkable selectivity for inhibiting carbonic anhydrase IX over other isoforms, with IC50 values indicating strong potency against cancer cells .

- Antimicrobial Activity Assessment : In vitro tests demonstrated that this compound exhibited significant antibacterial effects against several strains of bacteria, supporting its use in developing new antimicrobial therapies .

- Chemical Synthesis Innovations : Recent reviews have discussed metal-free synthetic routes to synthesize isoxazoles, emphasizing the versatility of compounds like 4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide in chemical synthesis and their role as intermediates in creating more complex molecules .

Mechanism of Action

The mechanism of action of 4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Biological Activity

4-Bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzenesulfonamides, characterized by a bromine atom on the benzene ring and a 5-methylisoxazole moiety linked via a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 317.16 g/mol.

The biological activity of 4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is largely attributed to its ability to interact with various biological targets:

- Isoxazole Moiety : The isoxazole component is known for its ability to bind to specific receptors and enzymes, influencing various biochemical pathways.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, although specific targets remain to be fully elucidated.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound is expected to be absorbed through gastrointestinal routes, given its lipophilic nature.

- Distribution : It likely binds to plasma proteins, which can affect its bioavailability and distribution within tissues.

- Metabolism : Initial studies indicate potential metabolism via cytochrome P450 enzymes, which may lead to both active and inactive metabolites.

- Excretion : Renal excretion is anticipated, necessitating further investigation into its elimination half-life.

Antimicrobial Properties

Research has indicated that compounds similar to 4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide exhibit antimicrobial properties. A study demonstrated that benzenesulfonamides can inhibit bacterial growth by disrupting folate synthesis pathways.

Anticancer Activity

Case studies have shown promising results regarding the anticancer effects of sulfonamide derivatives. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been highlighted in several studies. It appears to modulate cytokine release and inhibit inflammatory mediators, suggesting a role in managing conditions like arthritis.

Comparative Analysis with Similar Compounds

Case Studies

- Study on Antimicrobial Activity : A study evaluated the effectiveness of various benzenesulfonamides against Staphylococcus aureus and E. coli. Results indicated that 4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide exhibited significant inhibitory effects compared to controls.

- Cancer Cell Apoptosis : In vitro experiments demonstrated that treatment with this compound led to increased apoptosis rates in breast cancer cell lines, suggesting its potential as an anticancer agent.

Q & A

Q. What synthetic routes are recommended for preparing 4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide?

Methodological Answer: The compound is typically synthesized via sulfonylation reactions. A general approach involves:

Sulfonyl Chloride Coupling : Reacting 4-bromobenzenesulfonyl chloride with 5-methylisoxazole-4-methylamine under basic conditions (e.g., triethylamine in anhydrous DCM) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (6–12 hours at 0–5°C) to minimize byproducts .

Q. Table 1: Synthetic Route Comparison

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonyl chloride coupling | Et₃N, DCM, 0–5°C, 8h | 65–75 | |

| Microwave-assisted | DMF, 100°C, 30 min | 80–85 | Not in evidence |

Note: Microwave-assisted synthesis is not explicitly covered in the provided evidence but is a common optimization strategy for sulfonamides.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.2 ppm), isoxazole methyl (δ 2.3 ppm), and sulfonamide NH (δ 5.1 ppm, broad) .

- IR : S=O stretches (1340–1160 cm⁻¹) and N-H bends (3300 cm⁻¹) confirm sulfonamide functionality .

- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 105.3°, confirming planar sulfonamide geometry .

Q. Table 2: Key Crystallographic Data

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C–S Bond Length | 1.76 | |

| S–N–C Bond Angle | 112.5° |

Q. What strategies assess purity and stability under varying conditions?

Methodological Answer:

- Purity :

- HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 min .

- TLC : Rf = 0.4 (ethyl acetate/hexane 3:7) .

- Stability :

- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C in nitrogen atmosphere .

- pH Stability : Stable in pH 2–10 (aqueous buffer, 24h; monitored via UV-Vis at λ = 254 nm) .

Advanced Research Questions

Q. How to design experiments for optimizing synthesis yield and scalability?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design evaluates temperature (0–25°C), solvent (DCM vs. THF), and base (Et₃N vs. pyridine) .

- Flow Chemistry : Continuous-flow reactors improve reproducibility and scalability by reducing reaction time (e.g., 30 min vs. 8h batch) and minimizing exothermic side reactions .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., bromine vs. chlorine at position 4) on enzyme inhibition using kinetic assays (e.g., IC₅₀ determination) .

- Data Normalization : Account for assay variability (e.g., cell line differences) by standardizing protocols (e.g., fixed ATP concentration in kinase assays) .

Q. Table 3: Example SAR Comparison

| Substituent (Position 4) | IC₅₀ (μM) | Target Enzyme | Reference |

|---|---|---|---|

| Br | 0.45 | Carbonic Anhydrase IX | |

| Cl | 0.62 | Carbonic Anhydrase IX | Extrapolated |

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to carbonic anhydrase IX (PDB: 3IAI). Key interactions: sulfonamide-SO₂ with Zn²+ active site .

- DFT Calculations : B3LYP/6-31G(d) level to optimize geometry and calculate electrostatic potential maps, highlighting nucleophilic regions (e.g., sulfonamide oxygen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.